Bictegravir

HIV-1 integrase dissociation kinetics resistance barrier

Bictegravir (GS-9883) is the INSTI of choice for HIV-1 resistance research, exhibiting only a 2.1-fold EC50 shift against the clinically relevant G140S+Q148H mutant, compared to >100-fold shifts for raltegravir and elvitegravir. Its unique dual CYP3A4/UGT1A1 metabolism makes it a sensitive probe for drug-drug interaction studies. Procure from Gilead Sciences' validated supply chain for guaranteed batch-to-batch consistency, critical for long-term preclinical and regulatory-facing studies. Single-source supply ensures traceability and eliminates generic variability risks.

Molecular Formula C21H18F3N3O5
Molecular Weight 449.4 g/mol
CAS No. 1611493-60-7
Cat. No. B606109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBictegravir
CAS1611493-60-7
SynonymsGS-9883;  GS 9883;  GS9883;  GS-9883-01;  GS9883-01;  GS 9883-01;  Bictegravir
Molecular FormulaC21H18F3N3O5
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESC1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F
InChIInChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1
InChIKeySOLUWJRYJLAZCX-LYOVBCGYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bictegravir (CAS 1611493-60-7) Procurement Guide: Second-Generation INSTI Baseline Specifications and Regulatory Status


Bictegravir (BIC, GS-9883) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) characterized by a long dissociative half-life and potent antiviral activity in vitro [1]. It is a monocarboxylic acid amide derivative with a molecular formula of C₂₁H₁₈F₃N₃O₅ and a molecular mass of 449.38 g/mol [2]. Bictegravir is commercially available exclusively as a component of the fixed-dose combination tablet Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) from Gilead Sciences, with no standalone or generic formulations currently approved [3]. The compound is a substrate for both CYP3A4 and UGT1A1 metabolic pathways [4].

Why Dolutegravir or Raltegravir Cannot Simply Replace Bictegravir in HIV-1 Integrase Inhibitor Procurement


Despite sharing the same INSTI mechanism of action, bictegravir, dolutegravir (DTG), raltegravir (RAL), and elvitegravir (EVG) exhibit critical differences in their binding kinetics to the HIV-1 integrase-DNA complex, which directly translate into divergent resistance profiles and in vitro antiviral durability [1]. Specifically, the bicyclic ring system of bictegravir enables more extensive contacts with the integrase-DNA complex than DTG, resulting in a significantly prolonged residence time and enhanced resilience against clinically relevant resistance mutations such as G140S+Q148H [2]. Consequently, in vitro susceptibility data demonstrate that while bictegravir maintains potent activity against many INSTI-resistant mutants, RAL and EVG exhibit high-level resistance to the same mutants [3]. This fundamental difference in the genetic barrier to resistance precludes the interchangeable use of these agents in scientific research and drug development settings, particularly when studying resistant viral strains or optimizing long-term suppression models.

Bictegravir (CAS 1611493-60-7) Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Bictegravir Exhibits 1.7-Fold Longer Dissociation Half-Life from Wild-Type HIV-1 Integrase-DNA Complexes Compared to Dolutegravir

In a direct comparative study using a scintillation proximity assay, bictegravir demonstrated a significantly longer dissociation half-life (t1/2) from wild-type HIV-1 integrase-DNA complexes compared to dolutegravir, raltegravir, and elvitegravir [1]. The prolonged residence time on the target complex is mechanistically linked to a higher genetic barrier to resistance [1].

HIV-1 integrase dissociation kinetics resistance barrier

Bictegravir Maintains 2.1-Fold Potency Reduction Against G140S+Q148H Mutant HIV-1, Compared to 4.3-Fold for Dolutegravir

When tested against the clinically relevant INSTI-resistant mutant G140S+Q148H, bictegravir exhibited a lower fold-change in EC50 compared to dolutegravir, raltegravir, and elvitegravir, indicating superior resilience to this common resistance pathway [1].

HIV-1 drug resistance INSTI resistance mutations antiviral potency

Bictegravir Dissociates 2.75-Fold Slower than Dolutegravir from G140S+Q148H Mutant Integrase-DNA Complexes

In a dedicated study of dissociation kinetics from the G140S+Q148H mutant integrase-DNA complex, bictegravir exhibited a significantly longer apparent dissociation half-life compared to dolutegravir, while raltegravir and elvitegravir showed no measurable binding, consistent with their high-level resistance [1].

HIV-1 integrase mutant kinetics drug residence time

Bictegravir Protein-Adjusted EC95 of 361 nM Provides a Key Benchmark for In Vitro-to-In Vivo Extrapolation Studies

The protein-adjusted 95% effective concentration (EC95) of bictegravir for wild-type HIV-1 was determined to be 361 nM (0.162 µg/mL) [1]. This value serves as a critical threshold for establishing inhibitory quotients and guiding dose selection in preclinical models, as it accounts for the extensive plasma protein binding of the compound [1].

pharmacodynamics protein binding EC95

Bictegravir Exposure is Increased 315% by Dual CYP3A4/UGT1A1 Inhibition, Highlighting Its Distinct Metabolic Liability Compared to Dolutegravir

Clinical drug-drug interaction studies revealed that dual inhibition of CYP3A4 and UGT1A1 by atazanavir led to a 315% increase in bictegravir AUCinf, whereas inhibition of CYP3A4 alone by voriconazole resulted in only a 61% increase [1]. This pattern indicates that bictegravir's clearance is redundantly mediated by both pathways, such that significant pharmacokinetic effects are only observed with potent dual inhibitors [1]. This metabolic profile differs from that of dolutegravir, which is primarily metabolized by UGT1A1 with a minor CYP3A4 contribution, and from raltegravir, which is exclusively metabolized by UGT1A1 [2].

drug-drug interactions pharmacokinetics CYP3A4 UGT1A1

Bictegravir Remains Under Active Patent Protection Until 2035, Ensuring Single-Source Procurement and Batch-to-Batch Consistency

Bictegravir is protected by U.S. patents including US 10,385,067 (expiring June 19, 2035) and US 10,548,846 (expiring February 4, 2020, with potential extensions) [1]. No generic versions of bictegravir or the Biktarvy fixed-dose combination have been approved by the FDA [2]. This exclusivity ensures that all commercially available bictegravir originates from Gilead Sciences' controlled manufacturing processes, guaranteeing consistent purity, stability, and batch-to-batch reproducibility for research applications.

patent protection procurement supply chain

Bictegravir (CAS 1611493-60-7) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vitro Studies of INSTI-Resistant HIV-1 Strains, Particularly Those Harboring G140S+Q148H Mutations

Researchers investigating the activity of INSTIs against drug-resistant HIV-1 should prioritize bictegravir due to its superior resilience against the clinically relevant G140S+Q148H mutant. As demonstrated in head-to-head studies, bictegravir exhibits only a 2.1-fold increase in EC50 against this mutant, compared to a 4.3-fold increase for dolutegravir and >100-fold increases for raltegravir and elvitegravir [6]. This quantitative advantage is mechanistically supported by its 2.75-fold slower dissociation from the mutant integrase-DNA complex [5]. Consequently, bictegravir is the preferred INSTI for studies aiming to model or overcome high-level INSTI resistance.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling Requiring Defined Protein-Adjusted Efficacy Thresholds

For researchers conducting in vivo pharmacokinetic/pharmacodynamic studies or physiologically based pharmacokinetic (PBPK) modeling, bictegravir offers a well-characterized protein-adjusted EC95 benchmark of 361 nM (0.162 µg/mL) [6]. This value, derived from in vitro assays corrected for extensive plasma protein binding, provides a reliable target trough concentration for dose selection and exposure-response analyses. Procurement of bictegravir for these studies ensures that efficacy predictions are based on a compound with a validated and publicly reported PD parameter, facilitating cross-study comparisons and regulatory submissions.

Drug-Drug Interaction Studies Involving CYP3A4 and UGT1A1 Modulators

Bictegravir's unique dual-pathway metabolism via CYP3A4 and UGT1A1 makes it a valuable tool compound for investigating the interplay between these two major drug-metabolizing enzyme systems. Clinical data demonstrate that dual inhibition of both pathways (e.g., by atazanavir) increases bictegravir exposure by 315%, whereas single-pathway inhibition (e.g., by voriconazole) results in only a 61% increase [6]. This contrasts with dolutegravir and raltegravir, which are primarily cleared via UGT1A1 [5]. Researchers designing studies to evaluate the impact of enzyme induction or inhibition on drug clearance can leverage bictegravir as a sensitive probe substrate for assessing combined CYP3A4/UGT1A1 activity.

Long-Term Reproducibility Studies and Regulatory-Compliant Research Requiring Single-Source Traceability

Given that bictegravir remains under active patent protection until 2035 and has no approved generic versions [6], it is the INSTI of choice for research programs where supply chain consistency and traceability are paramount. Procurement of bictegravir guarantees that the compound originates from Gilead Sciences' validated manufacturing processes, ensuring batch-to-batch reproducibility in purity, stability, and bioactivity. This single-source supply chain mitigates the risk of variability introduced by multiple generic manufacturers, a critical consideration for long-term preclinical studies and for generating data intended for inclusion in regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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